molecular formula C13H11N5O2 B2870570 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034447-60-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2870570
CAS No.: 2034447-60-2
M. Wt: 269.264
InChI Key: WONGCAYAVWGCJD-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide is a synthetically designed small molecule that incorporates two pharmaceutically relevant heterocyclic systems, positioning it as a compound of significant interest in early-stage drug discovery and biochemical probe development. The molecule features a benzimidazole moiety, a scaffold widely recognized for its role in targeting various enzymes and receptors [Source: National Center for Biotechnology Information], linked via a methylene bridge to a 6-hydroxypyrimidine-4-carboxamide unit. The hydroxypyrimidine core is a key pharmacophore often associated with kinase inhibition and metal chelation, suggesting potential research applications in exploring enzymatic pathways and signal transduction cascades [Source: National Center for Biotechnology Information]. This specific molecular architecture, combining these two privileged structures, makes it a compelling candidate for researchers investigating novel inhibitors, particularly for kinases and other ATP-binding proteins. Its primary research value lies in its utility as a tool compound for high-throughput screening, structure-activity relationship (SAR) studies, and target identification and validation efforts within oncology, infectious diseases, and metabolic disorder research. The compound's mechanism of action is not yet fully elucidated in the public domain, but it is hypothesized to function through competitive binding at enzymatic active sites, potentially modulating critical cellular processes and providing valuable insights for the design of next-generation therapeutic agents.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-12-5-10(15-7-16-12)13(20)14-6-11-17-8-3-1-2-4-9(8)18-11/h1-5,7H,6H2,(H,14,20)(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONGCAYAVWGCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide typically involves the formation of the benzimidazole and pyrimidine rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form substituted benzimidazoles, which can then be reacted with pyrimidine derivatives under specific conditions . The reaction conditions often include the use of catalysts such as nickel and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and coupling processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated derivatives, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzimidazole or pyrimidine compounds .

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compound 1: 3,3-Disulfanediyl-bis(N-((1H-benzo[d]imidazol-2-yl)methyl)propanamide)

  • Structure : Contains two benzimidazole units connected via a disulfide bridge and propanamide linkages.
  • Function: Copper complexes of Compound 1 catalyze alcohol oxidations (e.g., 3-pyridyl carbinol to nicotinaldehyde) with moderate efficiency .
  • Comparison: Metal Coordination: The disulfide and propanamide groups provide sulfur and oxygen donor atoms, but lack the pyrimidine’s nitrogen-rich environment. Substrate Scope: Compound 1 is effective for aromatic alcohols; the target compound’s hydroxypyrimidine could broaden applicability to aliphatic substrates via enhanced hydrogen bonding.

Compound 8: Benzimidazolyl 2-[2-(1H-Benzo[d]imidazol-2-yl)ethylimino)methyl]phenol

  • Structure: Combines a benzimidazole unit with a phenolic Schiff base.
  • Function: Copper complexes oxidize dopamine to aminochrome, a reaction critical in neurodegenerative disease studies .
  • Selectivity: Compound 8’s rigid Schiff base structure favors specific substrate recognition (e.g., dopamine). The target compound’s flexible hydroxypyrimidine-carboxamide chain might enable adaptability to diverse substrates. Electronic Effects: The hydroxypyrimidine’s electron-withdrawing nature could modulate redox potentials, influencing reaction rates in oxidation processes.

Comparative Data Table

Property Target Compound Compound 1 Compound 8
Core Structure Benzimidazole + hydroxypyrimidine carboxamide Bis-benzimidazole with disulfide/propanamide Benzimidazole + phenolic Schiff base
Key Functional Groups 6-Hydroxypyrimidine, carboxamide Disulfide, propanamide Phenolic -OH, imine
Metal Coordination Sites Pyrimidine N/O, benzimidazole N Sulfur (disulfide), amide O/N Phenolic O, imine N, benzimidazole N
Catalytic Application Inferred: Oxidation, chelation-based catalysis Alcohol oxidation Dopamine oxidation
Substrate Specificity Broad (predicted) Aromatic alcohols Neurotransmitters (e.g., dopamine)

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide, identified by its CAS number 2034447-60-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H11N5O2C_{13}H_{11}N_{5}O_{2} with a molecular weight of 269.26 g/mol. The structure comprises a benzimidazole moiety linked to a hydroxypyrimidine carboxamide, which is crucial for its biological interactions.

PropertyValue
CAS Number2034447-60-2
Molecular FormulaC13H11N5O2
Molecular Weight269.26 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds with benzimidazole and pyrimidine structures often exhibit significant anticancer properties. For instance, derivatives similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study on related compounds demonstrated that certain benzimidazole derivatives exhibited IC50 values in the nanomolar range against glioma cells, indicating potent antiproliferative effects. The mechanism involved the activation of apoptotic pathways and inhibition of critical survival signaling pathways such as AKT and mTORC1/2 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzimidazole derivatives have been reported to possess antibacterial and antifungal activities.

Case Study:
In a screening of various benzimidazole derivatives, certain compounds exhibited significant activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined, with some compounds showing non-toxic profiles against human cell lines .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction has been observed.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

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